Glu-Ser vs. Other L-Glutamyl Dipeptides: Taste Group Classification for Sensory Research Applications
In a systematic comparative study of twelve L-glutamyl dipeptides, Glu-Ser (L-α-Glu-L-Ser) was classified into the 'brothy taste group' (Group I), alongside Glu-Asp, Glu-Thr, and Glu-Glu [1]. This classification is based on empirical tasting and chromatographic property analysis. In contrast, dipeptides with aliphatic or aromatic C-terminal residues (e.g., Glu-Ala, Glu-Val, Glu-Leu, Glu-Phe) were classified as 'flat' or 'bitter' [1]. The brothy taste of Glu-Ser is associated with higher acidity, polarity, and hydrophilicity compared to flat or bitter dipeptides [1].
| Evidence Dimension | Taste sensory classification |
|---|---|
| Target Compound Data | Brothy taste (Group I) |
| Comparator Or Baseline | Glu-Ala, Glu-Val, Glu-Pro (Group II, flat taste); Glu-Ile, Glu-Leu, Glu-Phe (Group III, bitter taste) |
| Quantified Difference | Qualitative categorical distinction: brothy vs. flat vs. bitter |
| Conditions | Sensory panel evaluation; aqueous solution tasting of twelve synthesized L-glutamyl dipeptides. |
Why This Matters
This evidence confirms that Glu-Ser is a validated brothy-tasting peptide, making it a specific and irreplaceable reference compound for flavor research or development of umami-enhancing ingredients, as substituting with a flat-tasting analog (e.g., Glu-Ala) would nullify the intended sensory property.
- [1] Arai S, Yamashita M, Noguchi M. Tastes of L-Glutamyl Oligopeptides in Relation to Their Chromatographic Properties. Agricultural and Biological Chemistry. 1973;37(1):151-156. View Source
